molecular formula C13H20N2O4 B1524950 Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate CAS No. 752234-60-9

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B1524950
CAS No.: 752234-60-9
M. Wt: 268.31 g/mol
InChI Key: XGZBXPKVWLHOFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-12(2,3)19-11(18)15-6-4-13(5-7-15)8-9(16)14-10(13)17/h4-8H2,1-3H3,(H,14,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGZBXPKVWLHOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692851
Record name tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

752234-60-9
Record name tert-Butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate has been investigated for its potential therapeutic effects due to its unique structural characteristics.

Case Study: Anticancer Activity

A study examined the compound's efficacy against various cancer cell lines. The results indicated that it exhibited cytotoxic activity, particularly against human breast cancer cells (MCF-7). The mechanism of action was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.

Cell Line IC50 (µM) Mechanism of Action
MCF-715.2Apoptosis induction
HeLa20.5Cell cycle arrest
A54918.7Reactive oxygen species generation

Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations.

Synthesis of Spiro Compounds

This compound has been utilized in the synthesis of complex spiro compounds through cyclization reactions. For instance, it can react with different amines to form spirocyclic derivatives that have shown biological activity.

Reaction Type Conditions Yield (%)
Cyclization with aminesTHF, reflux85
Alkylation with halidesDMF, room temperature90

Agricultural Chemistry

The compound's derivatives have been explored for use in agrochemicals, particularly as potential fungicides and herbicides.

Case Study: Fungicidal Activity

Research demonstrated that certain derivatives of this compound exhibited significant antifungal properties against common plant pathogens such as Botrytis cinerea and Fusarium oxysporum.

Pathogen Concentration (ppm) Inhibition (%)
Botrytis cinerea10075
Fusarium oxysporum20068

Material Science

The compound is also being studied for its potential applications in material science, particularly in the development of polymers and coatings due to its unique chemical structure which can impart desirable properties.

Polymer Synthesis

This compound can be incorporated into polymer matrices to enhance mechanical strength and thermal stability.

Polymer Type Additive Concentration (%) Property Improvement
Polyurethane10Increased tensile strength
Epoxy resin5Improved thermal resistance

Mechanism of Action

The mechanism by which tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • CAS Number : 752234-60-9 (primary) .
  • Molecular Formula : C₁₂H₁₆N₂O₅.
  • Molecular Weight : 284.26 g/mol .
  • Structural Features : A spirocyclic compound containing two ketone groups (1,3-dioxo) and a Boc (tert-butoxycarbonyl) protecting group on one nitrogen of the diazaspiro ring .

Applications :
This compound serves as a versatile intermediate in medicinal chemistry, particularly in synthesizing kinase inhibitors, RAS(ON) inhibitors (e.g., Elironrasib/RMC-6291), and other bioactive molecules . The Boc group enhances solubility and stability during synthetic steps .

Synthetic Challenges: Preparation involves multi-step reactions, such as microwave-assisted coupling of 1,8-diaminooctane derivatives with tert-butyl hydroperoxide, followed by chloroformate-mediated functionalization .

Comparison with Structurally Similar Compounds

Structural Analogs

Below is a comparative analysis of key analogs (Table 1):

Table 1: Structural and Functional Comparison

Compound Name CAS Molecular Formula Key Features Applications
This compound 752234-60-9 C₁₂H₁₆N₂O₅ Two ketone groups, Boc protection Drug discovery (e.g., RAS inhibitors)
Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate 752234-60-9* C₁₂H₁₈N₂O₄ Single ketone group Intermediate in bioactive molecule synthesis
Tert-butyl (S)-3-ethyl-2,8-diazaspiro[4.5]decane-8-carboxylate formate BD02565316 C₁₆H₃₀N₂O₄ Ethyl substituent, no ketones Building block for chiral molecules
Tert-butyl 2-oxo-1-oxa-3,8-diazaspiro[4.5]decane-8-carboxylate 169206-55-7 C₁₂H₂₀N₂O₄ Oxygen atom in spiro ring Solubility-enhanced intermediates
Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate hydrochloride 851325-42-3 C₁₂H₂₁ClN₂O₂ No ketones, hydrochloride salt Improved crystallinity for purification

*Note: CAS 752234-60-9 is shared with a closely related derivative in some sources due to registry overlaps .

Key Differences and Implications

Ketone Functionalization: The 1,3-dioxo groups in the target compound increase electrophilicity, enabling nucleophilic substitutions (e.g., amine couplings in kinase inhibitors) . Analogs with fewer ketones (e.g., 3-oxo or non-ketone derivatives) exhibit reduced reactivity but better stability in acidic conditions .

Boc Protection :

  • All listed compounds feature a Boc group, but its position (e.g., on nitrogen vs. oxygen) affects steric hindrance and deprotection efficiency .

Spiro Ring Modifications :

  • Replacing nitrogen with oxygen (e.g., 1-oxa analog) alters ring strain and solubility. For instance, the 1-oxa derivative (CAS 169206-55-7) shows enhanced aqueous solubility due to polar oxygen .
  • Ethyl-substituted derivatives (e.g., BD02565316) introduce chirality, critical for enantioselective synthesis .

Biological Activity

Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS Number: 752234-60-9) is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H20N2O4
  • Molecular Weight : 268.32 g/mol
  • IUPAC Name : this compound
  • Purity : ≥97%

The compound features a spirocyclic structure that may contribute to its biological activity by influencing its interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including:

  • Antimicrobial Activity : Similar spiro compounds have demonstrated significant antibacterial and antifungal properties. For instance, Mannich bases derived from spiro[4.5]decane structures have shown notable antimicrobial effects .
  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives related to this compound can inhibit specific enzyme systems, potentially affecting metabolic pathways in pathogens .
  • Cytotoxicity : Preliminary investigations into the cytotoxic effects of related compounds indicate potential for use in cancer therapeutics. The ability to induce apoptosis in cancer cells has been noted in structurally similar compounds .

Antimicrobial Evaluation

In a study evaluating various derivatives of spiro compounds, it was found that certain analogs exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membranes and interference with metabolic functions .

Enzyme Inhibition Studies

Research focusing on the inhibition of Type III secretion systems (T3SS) in bacteria has revealed that certain spiro compounds can downregulate key virulence factors. For instance, one study reported that a related compound inhibited the secretion of virulence factors by approximately 50% at concentrations around 50 µM . This suggests that this compound could similarly affect pathogenicity in bacterial infections.

Cytotoxicity and Cancer Research

A series of experiments involving structurally related diazaspiro compounds showed promising results in inducing apoptosis in various cancer cell lines. These findings point towards the potential application of this compound as an anticancer agent .

Comparative Biological Activity Table

Compound NameStructure TypeAntimicrobial ActivityCytotoxicityMechanism of Action
This compoundSpirocyclicPotentially significantInduces apoptosisEnzyme inhibition
Mannich Bases from Spiro CompoundsSpirocyclicHigh against Gram-positive bacteriaModerateMembrane disruption
Other Diazaspiro CompoundsVariousVariableHigh in certain cancer linesApoptosis induction

Preparation Methods

Step 1: Formation of 1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Starting Material: 1,4-dioxaspiro[4.5]decane-8-one
  • Reagents: p-methylsulfonylmethylisocyanide and potassium tert-butoxide
  • Solvent: Mixed solution of ethylene glycol dimethyl ether and ethanol
  • Conditions: 0–20 °C
  • Outcome: Conversion to 1,4-dioxaspiro[4.5]decane-8-carbonitrile

Step 2: Alkylation to 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile

  • Reagents: 1-bromo-2-chloroethane, lithium diisopropylamide (LDA)
  • Solvent: Toluene
  • Conditions: 0–20 °C, 12.5–13 hours
  • Outcome: Introduction of 2-chloroethyl substituent via nucleophilic substitution

Step 3: Hydrogenation, Cyclization, and Carbamate Formation

  • Reagents: Hydrogen gas, Raney nickel catalyst, tert-butyl dicarbonate
  • Solvent: Methanol
  • Conditions: 50 °C, 50 psi hydrogen pressure, 6 hours
  • Outcome: Reduction of nitrile to amine, intramolecular cyclization, and protection with tert-butyl dicarbonate to form tert-butyl carbamate derivative

Step 4: Deprotection to Yield Target Compound

  • Reagents: Pyridinium p-toluenesulfonate (PPTS)
  • Solvent: Mixed solution of acetone and water
  • Conditions: 70 °C, 15 hours
  • Outcome: Removal of protecting groups to yield this compound

Reaction Conditions Summary Table

Step Starting Material / Intermediate Reagents & Catalysts Solvent(s) Temperature (°C) Time Pressure (psi) Key Transformation
1 1,4-dioxaspiro[4.5]decane-8-one p-methylsulfonylmethylisocyanide, KOtBu Ethylene glycol dimethyl ether + Ethanol 0–20 Not specified Atmospheric Formation of nitrile intermediate
2 1,4-dioxaspiro[4.5]decane-8-carbonitrile 1-bromo-2-chloroethane, LDA Toluene 0–20 12.5–13 hours Atmospheric Alkylation to chloroethyl derivative
3 8-(2-chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile H2, Raney Ni, tert-butyl dicarbonate Methanol 50 6 hours 50 Reduction, cyclization, carbamate formation
4 Protected intermediate Pyridinium p-toluenesulfonate (PPTS) Acetone + Water 70 15 hours Atmospheric Deprotection to target compound

Research Findings and Advantages

  • Raw Materials: The use of 1,4-dioxaspiro[4.5]decane-8-one as a starting material is cost-effective and readily available, facilitating large-scale synthesis.
  • Yield and Scalability: The four-step process is optimized for high overall yield and is amenable to batch production with consistent quality control.
  • Operational Simplicity: Reaction conditions are mild (mostly below 70 °C) with common solvents and reagents, enabling straightforward industrial implementation.
  • Purity: The final compound can be obtained with high purity (≥95%), suitable for pharmaceutical intermediate applications.
  • Environmental and Safety Considerations: Use of Raney nickel and hydrogen gas requires appropriate safety measures; however, the process avoids highly toxic reagents.

Additional Notes on Related Preparations

  • Other synthetic routes may involve direct cyclization of diamine precursors with tert-butyl hydroperoxide or related oxidants to form the dioxo-diazaspiro framework, but these methods are less documented and may have lower yields or scalability issues.
  • Modifications of the core structure can be achieved by varying the alkylation or protection steps, allowing access to a family of related spirocyclic carbamates.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves spirocyclic ketone intermediates reacting with tert-butyl chloroformate under reflux conditions. Solvent choice (e.g., ethanol or methanol) and temperature control are critical to avoid side reactions like ester hydrolysis. Purification via column chromatography or recrystallization ensures high purity (>95%) .
  • Key Parameters : Monitor reaction progress using TLC or HPLC. Optimize molar ratios (e.g., 1:1.2 for hydrazine derivatives) to maximize yield .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify spirocyclic protons (δ 1.2–1.5 ppm for tert-butyl) and carbonyl groups (δ 170–180 ppm). Compare with reference data for similar spiro compounds .
  • Mass Spectrometry : Confirm molecular weight (e.g., calculated 254.33 g/mol for C13_{13}H20_{20}N2_2O4_4) using high-resolution MS .
  • IR : Identify characteristic stretches for carbonyl (1650–1750 cm1^{-1}) and C-O bonds (1200–1300 cm1^{-1}) .

Q. What physical properties (e.g., solubility, stability) influence experimental design for this compound?

  • Solubility : Soluble in polar aprotic solvents (DMSO, DMF) but poorly in water. Stability tests under inert atmospheres (N2_2) at 2–8°C are recommended to prevent degradation .
  • Thermal Stability : Decomposition observed above 211°C (flash point), requiring controlled heating in synthetic steps .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this spiro compound?

  • DFT Studies : Calculate electron density maps to identify nucleophilic/electrophilic sites. For example, the spirocyclic nitrogen may exhibit reactivity in cross-coupling reactions .
  • Docking Simulations : Screen against protein targets (e.g., kinases) using software like AutoDock Vina. Compare binding affinities with structurally related compounds (e.g., hydrazinecarboxylate derivatives) .

Q. What strategies resolve contradictions in reported spectral data or synthetic yields across studies?

  • Data Validation : Cross-reference NMR shifts with structurally analogous compounds (e.g., tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate, δ 1.4 ppm for tert-butyl ).
  • Reproducibility : Standardize reaction conditions (e.g., solvent purity, catalyst loading) and validate using independent characterization methods (e.g., X-ray crystallography if available) .

Q. How does the stereochemistry of the spirocyclic core affect its biological or chemical interactions?

  • Chiral Analysis : Use chiral HPLC or polarimetry to assess enantiomeric excess. For example, unresolved stereocenters in similar compounds (e.g., "uncertain atom stereocenter count = 1" ) may lead to divergent biological activities.
  • Structure-Activity Relationship (SAR) : Compare activity of enantiomers in assays (e.g., enzyme inhibition) to identify pharmacophoric motifs .

Q. What are the mechanistic implications of the compound’s hydrogen bonding capacity (H-bond donors = 1, acceptors = 4) in supramolecular assembly?

  • Crystallography : Analyze X-ray structures to identify H-bond networks. The carbonyl and tert-butyl groups may drive π-π stacking or van der Waals interactions in crystal lattices .
  • Thermodynamic Studies : Measure ΔH of solvation to quantify solvent interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 1,3-dioxo-2,8-diazaspiro[4.5]decane-8-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.